molecular formula C21H18N2O4S B2469084 2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-[benzylamino]-1,3-oxazole CAS No. 304658-14-8

2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-[benzylamino]-1,3-oxazole

Cat. No. B2469084
M. Wt: 394.45
InChI Key: DRFYLDIPYBOJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-[benzylamino]-1,3-oxazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as FSOX and has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Chemical Properties

A study by Aleksandrov, Vlasova, and El’chaninov (2010) discusses the condensation of o-aminophenol with furoyl and thenoyl chlorides to produce 2-(2-furyl)-1,3-benzoxazoles. This process highlights the versatility of furyl compounds in organic synthesis, showing potential for further chemical transformations under various conditions (Aleksandrov, Vlasova, & El’chaninov, 2010).

Anticancer and Antimicrobial Activities

Pilyo et al. (2020) synthesized a series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates and evaluated their anticancer activity in vitro against 60 cancer cell lines. One compound showed potent cytotoxic activity, suggesting the relevance of 2-(2-Furyl)-1,3-oxazoles in developing anticancer agents (Pilyo et al., 2020).

Enzyme Inhibitory Activity

Hussain et al. (2017) targeted a new series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives for their enzyme inhibitory activity. Their findings indicated significant inhibition against acetyl- and butyrylcholinesterase, showcasing potential therapeutic applications (Hussain et al., 2017).

Synthetic Methodologies

Research by Patil and Luzzio (2016) highlighted the use of 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole as a scaffold for synthetic elaboration, leading to the creation of extended oxazoles. This work contributes to the synthetic versatility of furyl-containing compounds, opening pathways for further chemical research (Patil & Luzzio, 2016).

Antifungal Evaluation

Klip et al. (2010) synthesized novel 1,2,4-triazolylmercaptoacetylthiosemicarbazide and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs, showing varying degrees of antifungal activity. This suggests the applicability of furyl derivatives in developing new antifungal agents (Klip et al., 2010).

properties

IUPAC Name

N-benzyl-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-15-9-11-17(12-10-15)28(24,25)21-20(22-14-16-6-3-2-4-7-16)27-19(23-21)18-8-5-13-26-18/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFYLDIPYBOJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-[benzylamino]-1,3-oxazole

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